molecular formula C16H14N4O B5197872 4-[(4-Methylphthalazin-1-yl)amino]benzamide

4-[(4-Methylphthalazin-1-yl)amino]benzamide

Cat. No.: B5197872
M. Wt: 278.31 g/mol
InChI Key: JSFJBTQMZUTPPI-UHFFFAOYSA-N
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Description

4-[(4-Methylphthalazin-1-yl)amino]benzamide is a chemical compound with the molecular formula C17H16N4O. It is known for its unique structure, which includes a phthalazine ring substituted with a methyl group and an amino group attached to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphthalazin-1-yl)amino]benzamide typically involves the reaction of 4-methylphthalazine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphthalazin-1-yl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylphthalazin-1-yl)amino]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphthalazin-1-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(4-Methylphthalazin-1-yl)amino]benzamide can be compared with other similar compounds, such as:

    4-[(4-Phthalazin-1-yl)amino]benzamide: Lacks the methyl group on the phthalazine ring, which may affect its chemical and biological properties.

    4-[(4-Methylphthalazin-1-yl)amino]benzoic acid: Contains a carboxylic acid group instead of the amide group, leading to different reactivity and applications.

    4-[(4-Methylphthalazin-1-yl)amino]benzylamine:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(4-methylphthalazin-1-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-10-13-4-2-3-5-14(13)16(20-19-10)18-12-8-6-11(7-9-12)15(17)21/h2-9H,1H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFJBTQMZUTPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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